Chmfl-abl/kit-155

CAS No.:

Cat. No.: VC16674679

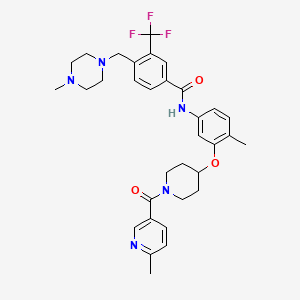

Molecular Formula: C33H38F3N5O3

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H38F3N5O3 |

|---|---|

| Molecular Weight | 609.7 g/mol |

| IUPAC Name | N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42) |

| Standard InChI Key | DQHVUKLVCBJBLM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

CHMFL-ABL/KIT-155 features a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide scaffold (C33H38F3N5O3) . The critical pharmacophoric elements include:

-

Nicotinoylpiperidine moiety: Mediates hinge region interaction via carbonyl oxygen hydrogen bonding

-

Trifluoromethylphenyl group: Enhances hydrophobic interactions in the kinase pocket

-

Methylpiperazine side chain: Improves solubility and pharmacokinetic properties

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 609.68 g/mol | |

| CAS Number | 2081093-21-0 | |

| Formula | C33H38F3N5O3 | |

| Solubility (10 mM DMSO) | 16.4 mL required for 10 mg |

Mechanism of Action

Type II Kinase Inhibition

CHMFL-ABL/KIT-155 binds the DFG-out conformation of ABL/c-KIT, stabilizing the inactive kinase state through:

-

Hydrogen bonding with Glu286 (ABL) and Glu640 (c-KIT) in the hinge region

-

Hydrophobic interactions with the allosteric pocket via trifluoromethylphenyl group

-

Charge-charge interactions mediated by the protonated methylpiperazine nitrogen

Table 2: Kinase Inhibition Profile

| Target | IC50 (nM) | Biological Impact |

|---|---|---|

| ABL | 46 | Blocks BCR-ABL signaling in CML |

| c-KIT | 75 | Inhibits GIST proliferation |

| LCK | 12 | Modulates T-cell signaling |

| PDGFRβ | 80 | Affects stromal microenvironment |

| BLK | 81 | Impacts B-cell receptor pathways |

Downstream Signaling Effects

The inhibitor suppresses phosphorylation of:

This multi-pathway inhibition explains its superior efficacy compared to imatinib in T315I mutant BCR-ABL models .

Preclinical Efficacy Data

In Vitro Anti-Proliferative Activity

Table 3: Cell Line Sensitivity (GI50)

| Cell Line | Type | GI50 (μM) | Dependency |

|---|---|---|---|

| K562 | CML | 0.027 | BCR-ABL |

| MEG-01 | CML | 0.020 | BCR-ABL |

| GIST-T1 | GIST | 0.023 | c-KIT |

| GIST-882 | GIST | 0.095 | c-KIT |

| GIST-48B | GIST | 3.96 | c-KIT-independent |

Notably, the 175-fold selectivity between GIST-T1 and GIST-48B confirms c-KIT-specific action . Apoptosis induction occurs via caspase-3/7 activation (8-fold increase vs controls) .

In Vivo Pharmacodynamics

In female nu/nu mice bearing K562 xenografts:

Plasma exposure shows linear pharmacokinetics with:

No weight loss or hematological toxicity was observed at maximal doses .

Synthetic Route and Analog Optimization

The synthesis employs a seven-step sequence:

-

Piperidine nitration followed by Boc protection

-

Buchwald-Hartwig coupling to install nicotinoyl group

-

Deprotection and benzamide formation

Key structure-activity relationship findings:

-

Methylpiperazine substitution: Essential for oral bioavailability (F% = 65 vs 22 in analogs)

-

Trifluoromethyl position: Ortho-substitution improves kinase selectivity by 15-fold

Therapeutic Applications and Clinical Prospects

Oncology Indications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume